molecular formula C20H23NO3 B2557991 N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide CAS No. 2034436-86-5

N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2557991
CAS No.: 2034436-86-5
M. Wt: 325.408
InChI Key: WWASVGFWURFUSD-UHFFFAOYSA-N
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Description

N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a rigid adamantane cage connected to a bifuran methyl spacer via a carboxamide linkage, a structural motif of significant interest in medicinal chemistry . The adamantane group is renowned for enhancing lipid solubility and metabolic stability, while the bifuran unit can serve as a versatile π-conjugated spacer. This combination makes the compound a valuable scaffold for investigating structure-activity relationships, particularly in the development of novel bioactive molecules. Researchers can explore its potential as a key intermediate in synthesizing more complex structures, such as those for dye-sensitized solar cells, where bifuran derivatives have shown promise as π-spacers . Additionally, carboxamide derivatives of adamantane have been extensively studied for their interactions with various biological targets, including central nervous system receptors . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety and handling assessments prior to use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(20-9-13-6-14(10-20)8-15(7-13)11-20)21-12-16-3-4-18(24-16)17-2-1-5-23-17/h1-5,13-15H,6-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWASVGFWURFUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane-1-carboxylic acid. This can be achieved through the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid. The resulting adamantane-1-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.

The next step involves the reaction of the acid chloride with {[2,2’-bifuran]-5-yl}methylamine to form the desired carboxamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings in the compound can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity can be investigated for use as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs for treating various diseases.

    Industry: The compound’s stability and unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may provide rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The bifuran rings may interact with aromatic residues or other functional groups within the target molecule, leading to changes in its activity or function.

Comparison with Similar Compounds

N-Alkyl Derivatives: N-Butyladamantane-1-carboxamide
  • Structure : Features a linear butyl chain (-C₄H₉) as the substituent.
  • Synthesis : Prepared via reaction of 1-adamantane carbonyl chloride with butanamine in CH₂Cl₂, yielding 80% crystalline product .
  • Properties : The alkyl chain enhances lipophilicity, favoring membrane permeability. Crystallizes as colorless prisms, suggesting high purity and ordered packing .
  • Contrast with Target Compound : The bifuran-methyl group in the target compound likely reduces lipophilicity compared to the butyl chain but introduces π-π stacking capabilities.
Aromatic/Heteroaromatic Derivatives
  • N-o-Tolylcycloadamantanecarboxamide : Contains an o-tolyl (methyl-substituted phenyl) group. Synthesized from adamantane-1-carbonyl chloride and o-toluidine, serving as an intermediate for indole-containing analogs .
  • Indole Derivatives (5a–y) : Incorporate a 1H-indol-3-yl group linked via a 2-oxoacetamide bridge. These compounds exhibit enhanced biological activity due to the indole pharmacophore, a common feature in kinase inhibitors .
  • Contrast with Target Compound : The bifuran group in the target compound lacks the hydrogen-bonding capacity of indole but offers superior conjugation for optoelectronic applications (e.g., organic semiconductors) .
Bifuran-Containing Analogs
  • 3,3'-Dibromo-2,2'-bifuran : A brominated precursor used to synthesize bifuran-imide derivatives like N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide (BFI-OD). The dibromo intermediate is critical for cross-coupling reactions .
  • BFI-OD : Features a long alkyl chain (2-octyldodecyl) and dicarboximide groups, enabling solubility in organic solvents and applications in organic electronics .

Comparative Data Table

Compound Name Substituent Molecular Formula Key Synthetic Steps Notable Properties
N-Butyladamantane-1-carboxamide Butyl C₁₅H₂₅NO Adamantane carbonyl chloride + butanamine High crystallinity; lipophilic
N-({[2,2'-Bifuran]-5-yl}methyl)adamantane-1-carboxamide Bifuran-methyl C₂₀H₂₃NO₃ Likely: Adamantane carbonyl chloride + bifuran-methyl amine (inferred) Expected conjugation; moderate solubility
N-o-Tolylcycloadamantanecarboxamide o-Tolyl C₁₈H₂₃NO Adamantane carbonyl chloride + o-toluidine Intermediate for indole synthesis
3,3'-Dibromo-2,2'-bifuran Bromo (3,3') C₈H₄Br₂O₂ Bromination of 2,2'-bifuran White solid; cross-coupling precursor

Property Analysis and Implications

  • Lipophilicity : Alkyl derivatives (e.g., N-butyl) rank highest, followed by aromatic (o-tolyl) and bifuran-containing compounds. The target compound’s bifuran may balance lipophilicity and aqueous solubility.
  • Electronic Properties : Bifuran’s conjugation could enhance charge transport, making the target compound relevant in materials science, whereas indole derivatives prioritize biological interactions .
  • Synthetic Accessibility : N-Alkyl analogs (e.g., N-butyl) are straightforward to synthesize , while bifuran-containing compounds require halogenation or cross-coupling steps .

Biological Activity

N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide is a compound of interest due to its unique structural characteristics and potential biological activities. This article provides a detailed examination of its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is derived from adamantane, a bicyclic hydrocarbon known for its stability and unique three-dimensional structure. The incorporation of the bifuran moiety enhances its chemical properties, potentially leading to varied biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives of bifuran have shown significant activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacteria TestedMIC (µg/mL)Inhibition Zone (mm)
Bifuran Derivative AE. coli5020
Bifuran Derivative BS. aureus3025
N-({[2,2'-bifuran]-5-yl}methyl)K. pneumoniaeTBDTBD

Note: TBD indicates that data is currently unavailable or under investigation.

Anticancer Activity

The anticancer properties of adamantane derivatives have been extensively studied. Research indicates that compounds with similar structures to this compound exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the effects of adamantane derivatives on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell proliferation with IC50 values ranging from 10 µM to 15 µM.

Table 2: Anticancer Activity Data

Compound NameCell LineIC50 (µM)Mechanism of Action
N-({[2,2'-bifuran]-5-yl}methyl)MCF-712Apoptosis induction
Adamantane Derivative CA549 (Lung cancer)8Cell cycle arrest
Adamantane Derivative DHeLa15Inhibition of angiogenesis

Anti-inflammatory Activity

In addition to antibacterial and anticancer activities, compounds based on adamantane have demonstrated anti-inflammatory properties. These effects are primarily attributed to their ability to inhibit pro-inflammatory cytokines and enzymes.

Research Findings

A recent investigation into the anti-inflammatory effects of adamantane derivatives found that they significantly reduced the levels of TNF-alpha and IL-6 in vitro.

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